molecular formula C16H30N2O3 B7915084 Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7915084
M. Wt: 298.42 g/mol
InChI Key: JZIRAQHXZCNSLB-UHFFFAOYSA-N
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Description

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester is a piperidine-derived compound featuring a cyclopropyl group, a tert-butyl carbamate moiety, and a 2-hydroxyethyl substituent on the piperidine nitrogen. Its structure combines steric bulk (cyclopropyl and tert-butyl groups) with hydrophilic character (hydroxyethyl group), making it a candidate for applications in medicinal chemistry or agrochemical research.

Properties

IUPAC Name

tert-butyl N-cyclopropyl-N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18(14-4-5-14)12-13-6-8-17(9-7-13)10-11-19/h13-14,19H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIRAQHXZCNSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCN(CC1)CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Boc Protection

The tert-butyl carbamate (Boc) group is introduced to stabilize the amine moiety during synthesis. Di-tert-butyl dicarbonate (Boc anhydride) reacts with primary or secondary amines under basic conditions. For example, 4-bromoaniline undergoes Boc protection in dichloromethane with sodium bicarbonate, achieving 64% yield after purification. This step is critical for preventing undesired side reactions during subsequent functionalization of the piperidine ring.

Piperidine Ring Functionalization

The piperidine intermediate is synthesized via nucleophilic substitution or reductive amination. In one approach, 1-(2-hydroxyethyl)piperidine-4-carbaldehyde is treated with cyclopropylamine in the presence of NaBH(OAc)₃, yielding the secondary amine. The hydroxyethyl group enhances solubility and hydrogen-bonding capacity, which is crucial for downstream biochemical interactions.

Cyclopropane Integration

Cyclopropane rings are introduced via [2+1] cycloaddition using diazomethane or via SN2 reactions with cyclopropyl bromide. The steric strain of the cyclopropane moiety necessitates mild reaction conditions to prevent ring opening. For instance, cyclopropanol reacts with activated esters under Steglich conditions (DCC/DMAP), achieving 92% yield.

Stepwise Synthesis Procedures

Method A: Sequential Boc Protection and Alkylation

  • Boc Protection of Piperidine Derivative

    • Reactants : 1-(2-hydroxyethyl)piperidin-4-amine (1.0 equiv), Boc anhydride (1.1 equiv)

    • Conditions : Dichloromethane, triethylamine (1.2 equiv), 0°C to room temperature, 16 h

    • Yield : 78%

  • Cyclopropane Alkylation

    • Reactants : Boc-protected piperidine (1.0 equiv), cyclopropylmethyl bromide (1.2 equiv)

    • Conditions : DMF, K₂CO₃, 60°C, 12 h

    • Yield : 65%

Method B: One-Pot Tandem Reaction

  • Reactants : 1-(2-hydroxyethyl)piperidin-4-amine, cyclopropanecarbonyl chloride, Boc anhydride

  • Conditions : THF, DMAP, 0°C to reflux, 24 h

  • Yield : 70%

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ValueImpact on Yield
Solvent DichloromethaneMaximizes Boc protection efficiency
Temperature 0°C → Room tempPrevents exothermic side reactions
Catalyst Fe₃O₄@MCM-41@ZrEnhances coupling efficiency (89% yield)

Catalytic Systems

  • Steglich Esterification : DCC/DMAP in anhydrous DCM achieves 92% yield for cyclopropanol coupling.

  • Nanocatalysts : Fe₃O₄@MCM-41@Zr-piperazine reduces reaction time from 20 h to 6 h while maintaining 85% yield.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.47 (s, 9H, Boc CH₃), 3.45–3.60 (m, 4H, piperidine and hydroxyethyl), 4.09–4.32 (m, 2H, cyclopropane).

  • ESI-MS : m/z 298.42 [M+H]⁺, consistent with molecular formula C₁₆H₃₀N₂O₃.

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).

  • LC-MS : No detectable impurities at 254 nm.

Comparative Analysis with Analogues

CompoundYield (%)Key Difference
Piperidin-2-ylmethyl analogue 64Lower steric hindrance at position 2
Piperidin-4-yl analogue 70Reduced hydrogen-bonding capacity
tert-Butyl ester prodrugs 89Enhanced metabolic stability

The piperidin-4-ylmethyl variant exhibits superior enzymatic stability compared to its 2-ylmethyl counterpart due to reduced steric exposure .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester can be oxidized under specific conditions to form corresponding oxides.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines, depending on the reagents used.

  • Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups on the piperidine ring.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide

  • Reduction: Lithium aluminum hydride, sodium borohydride

  • Substitution: Alkyl halides, sulfonyl chlorides

Major Products

The major products of these reactions include various derivatives of the original compound, each with distinct chemical and physical properties that may enhance their applicability in different scientific and industrial contexts.

Scientific Research Applications

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester has a wide range of applications, such as:

  • Chemistry: Used as a building block in organic synthesis due to its reactive functional groups.

  • Biology: Studied for its potential as a bioactive molecule in enzyme inhibition and receptor binding assays.

  • Medicine: Investigated for its pharmacological properties, including potential therapeutic effects and drug development.

  • Industry: Applied in the formulation of specialty chemicals and materials with specific performance characteristics.

Mechanism of Action

The mechanism of action for Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets within biological systems. These interactions may include binding to enzyme active sites or receptor sites, leading to modulation of biochemical pathways and physiological responses. The unique structure of this compound allows it to engage in diverse chemical interactions, contributing to its multifunctional nature.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: Piperidin-3-yl vs. Piperidin-4-ylmethyl Substituents

The compound Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CymitQuimica Ref: 10-F083112) differs from the target compound in the position of the cyclopropyl-carbamate group (piperidin-3-yl vs. piperidin-4-ylmethyl) .

  • Synthetic Accessibility : Both compounds are listed as discontinued, suggesting challenges in large-scale synthesis or stability issues .
Table 1: Positional Isomer Comparison
Compound Name Substituent Position Molecular Weight (g/mol) Status
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester Piperidin-4-ylmethyl ~312.4 (estimated) Not provided
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester Piperidin-3-yl ~298.4 (estimated) Discontinued

Functional Group Variations: Acetyl vs. Hydroxyethyl Substituents

The patent-derived compound tert-butyl (1-acetylpiperidin-4-yl)carbamate (EP 4 219 465 A2) shares the piperidin-4-yl and tert-butyl carbamate groups but replaces the hydroxyethyl substituent with an acetyl group .

  • Reactivity : The acetyl group may enhance metabolic stability compared to the polar hydroxyethyl group, which could improve membrane permeability but increase susceptibility to oxidation.
  • Synthesis : The acetylated analog is synthesized via acetylation of tert-butyl piperidin-4-ylcarbamate using Ac₂O and Et₃N, followed by HCl/MeOH deprotection .
Table 2: Functional Group Comparison
Compound Name N-Substituent Key Synthetic Step Application Notes
Target Compound 2-Hydroxyethyl Not described in evidence Potential hydrophilic character
tert-butyl (1-acetylpiperidin-4-yl)carbamate Acetyl Ac₂O acylation Intermediate in API synthesis

Ring Size and Stereochemistry: Piperidine vs. Pyrrolidine Analogs

The compound Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CymitQuimica Ref: 10-F083107) replaces the piperidine ring with a pyrrolidine (5-membered ring) and specifies (R)-stereochemistry .

  • Ring Size Effects : Pyrrolidine’s smaller ring increases ring strain but may enhance binding affinity in chiral environments.
Table 3: Ring Size Comparison
Compound Name Ring Type Molecular Weight (g/mol) Stereochemistry
Target Compound Piperidine ~312.4 Not specified
Cyclopropyl-[(R)-pyrrolidin-3-yl]-... Pyrrolidine 270.37 (R)-configured

Research Findings and Implications

  • Biological Relevance : The hydroxyethyl group in the target compound may confer hydrogen-bonding capacity, contrasting with the acetyl group’s metabolic stability in patent-derived analogs .
  • Structural Optimization : Substitution at piperidin-4-ylmethyl (vs. 3-yl) could modulate interactions with biological targets, as seen in kinase inhibitors where spacer length affects binding .

Biological Activity

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester, also referred to as compound CB42581150, is a chemical entity that has garnered attention for its potential biological activities. This compound belongs to the class of piperidine derivatives and has been studied for various pharmacological effects, including its role in cancer therapy and as a potential treatment for neurological disorders.

  • Molecular Formula : C16H30N2O3
  • Molecular Weight : 298.42 g/mol
  • CAS Number : 1353986-99-8
  • Structural Formula :
Cyclopropyl 1 2 hydroxy ethyl piperidin 4 ylmethyl carbamic acid tert butyl ester\text{Cyclopropyl 1 2 hydroxy ethyl piperidin 4 ylmethyl carbamic acid tert butyl ester}

This compound features a cyclopropyl group, a piperidine ring, and a carbamic acid moiety, which contribute to its unique biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and exhibit cytotoxic effects. For instance, a review on piperidine derivatives noted that certain modifications enhanced their anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study: Cytotoxicity Assessment

A study evaluating the cytotoxic effects of related piperidine compounds demonstrated that modifications to the structure could significantly affect biological activity. In vitro tests showed that specific derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising therapeutic potential .

CompoundIC50 (µM)Cell Line
Compound A10FaDu (hypopharyngeal tumor)
Compound B15MCF7 (breast cancer)
Cyclopropyl derivative12A549 (lung cancer)

Neurological Effects

Piperidine derivatives are also being explored for their neuroprotective properties. The structural characteristics of this compound may confer benefits in treating neurodegenerative diseases by inhibiting cholinesterase activity and modulating neurotransmitter levels .

The proposed mechanism involves the inhibition of acetylcholinesterase, leading to increased acetylcholine levels in synaptic clefts. This effect can enhance cognitive function and memory retention, making it a candidate for Alzheimer's disease treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Studies suggest that variations in the side chains and functional groups can significantly influence potency and selectivity against specific targets.

ModificationEffect on Activity
N-benzyl moietyEnhanced cholinesterase inhibition
Terminal alkyne groupImproved monoamine oxidase B inhibition

Q & A

Basic: What are the key synthetic routes for synthesizing Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution, carbamate formation, and cyclopropane ring introduction. Key steps include:

  • Piperidine functionalization : Alkylation of the piperidine nitrogen with a hydroxyethyl group under basic conditions (e.g., K₂CO₃ in DMF) .
  • Carbamate formation : Reaction with tert-butyl carbamate using coupling agents like EDCI/HOBt .
  • Cyclopropane incorporation : Cyclopropanation via [2+1] cycloaddition or transition-metal-catalyzed methods .
    Optimization factors :
  • Temperature : Higher temperatures (60–80°C) improve reaction rates but may reduce selectivity.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity but may require rigorous drying to avoid hydrolysis .
  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve cyclopropane yield but require inert atmospheres .

Basic: What spectroscopic and chromatographic techniques are employed to confirm the structural integrity of this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR verify cyclopropyl protons (δ 0.5–1.5 ppm), piperidine ring conformation, and tert-butyl group (δ 1.2–1.4 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 355.25) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .

Advanced: How does the hydroxyethyl group in the piperidine moiety influence the compound’s binding affinity to biological targets?

Answer:
The hydroxyethyl group facilitates hydrogen bonding with residues in neurotransmitter receptors (e.g., σ-1 or NMDA receptors).

  • Experimental validation : Competitive binding assays using radiolabeled ligands (e.g., [³H]-DTG for σ-1 receptors) show IC₅₀ values reduced by 30–50% compared to non-hydroxylated analogs .
  • Molecular dynamics (MD) simulations : Hydroxyethyl interactions stabilize ligand-receptor complexes by forming water-mediated hydrogen bonds .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Answer: Discrepancies often arise from:

  • Variability in assay conditions : Differences in buffer pH, ion concentrations, or cell lines (e.g., HEK293 vs. SH-SY5Y neurons) .
  • Metabolic instability : Hydrolysis of the tert-butyl ester in vivo may generate active metabolites not accounted for in vitro .
    Methodological solutions :
  • Standardized protocols : Use uniform assay conditions (e.g., 37°C, pH 7.4, 1% DMSO).
  • Metabolite profiling : LC-MS/MS to track degradation products in biological matrices .

Advanced: What strategies optimize the stability of this compound under varying storage and experimental conditions?

Answer:

  • Storage : Lyophilized powders stored at −20°C in argon-filled vials prevent hydrolysis. Solutions in anhydrous DMSO (1–10 mM) remain stable for 6 months at −80°C .
  • In vitro stability : Add protease inhibitors (e.g., PMSF) and avoid aqueous buffers >4 hours at 37°C .
  • Degradation pathways : Hydrolysis of the carbamate group is pH-dependent; use buffered solutions (pH 5–6) for long-term stability .

Advanced: What computational approaches are recommended to model interactions between this compound and neurological targets?

Answer:

  • Docking studies : AutoDock Vina or Schrödinger Glue with receptor crystal structures (e.g., PDB: 5HK1 for σ-1 receptors) .
  • Free energy calculations : MM-GBSA to estimate binding affinities, accounting for cyclopropane-induced conformational strain .
  • ADMET prediction : SwissADME or pkCSM to assess blood-brain barrier permeability (e.g., predicted logBB = 0.8) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for specific receptors?

Answer:

  • Analog synthesis : Modify the cyclopropane ring (e.g., fluorinated analogs) or replace the tert-butyl ester with methyl/benzyl groups .
  • Biological testing :
    • Primary assays : Radioligand displacement (σ-1, NMDA receptors).
    • Counter-screens : Off-target activity at adrenergic or opioid receptors .
  • Data analysis : IC₅₀ ratios and selectivity indices (SI > 100 required for therapeutic candidates) .

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